molecular formula C10H8N2OS B2716261 1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one CAS No. 478064-96-9

1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one

Cat. No.: B2716261
CAS No.: 478064-96-9
M. Wt: 204.25
InChI Key: IAKIMVYKEBGSAF-UHFFFAOYSA-N
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Description

1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Hantzsch synthesis, utilizing continuous flow reactors to enhance yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Mechanism of Action

The mechanism of action of 1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating receptor activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one is unique due to its specific combination of a pyridine and thiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new compounds with tailored biological activities .

Biological Activity

1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8N2OSC_9H_8N_2OS with a molecular weight of 190.22 g/mol. The compound features a thiazole ring fused with a pyridine moiety, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various thiazole derivatives, including those similar to this compound, demonstrating potent antibacterial effects against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli15 µg/mL
This compoundS. aureus10 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies show that this compound exhibits cytotoxic effects through mechanisms involving the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair .

Case Study: Cytotoxicity Analysis
In vitro studies on human cancer cell lines (e.g., MDA-MB-231 for breast cancer) revealed that the compound has an IC50 value of approximately 20 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Table 2: Cytotoxicity Results Against Cancer Cell Lines

Cell LineIC50 (µM)Reference Drug IC50 (µM)
MDA-MB-231200.5
HCT116250.4
HepG2300.6

Anticonvulsant Activity

Thiazole derivatives have also shown promise as anticonvulsants. A study reported that compounds with similar structures to this compound exhibited significant activity in animal models of epilepsy . The mechanism is believed to involve modulation of neurotransmitter systems.

Mechanistic Insights

Molecular docking studies have suggested that the binding affinity of this compound to target proteins (such as EGFR) is a key factor in its anticancer activity. The compound's structural features allow it to interact effectively with active sites on these proteins, leading to inhibition of their function .

Properties

IUPAC Name

1-(2-pyridin-3-yl-1,3-thiazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c1-7(13)9-6-12-10(14-9)8-3-2-4-11-5-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKIMVYKEBGSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(S1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of N-methoxy-N-methyl-2-(3-pyridyl)thiazole-5-carboxamide (5.6 g, 21.9 mmol) in 150 ml of THF was cooled to 0° C. and treated with methyl magnesium bromide (8.4 ml of a 3M solution in diethyl ether, 24.1 mmol). The reaction was stirred at 0° C. and shown to be complete by LC/MS and TLC after 1 Hr. The mixture was hydrolyzed with 5 ml water and evaporated. The residue was taken up in 200 ml of ethyl acetate and washed with 2×80 ml water and 1×80 ml brine. The organic phase were dried over Na2SO4, filtrated and concentrated in vacuo to give the title compound (4.4 g, 98%) as orange crystals which were pure enough for the next step without further purification.
Name
N-methoxy-N-methyl-2-(3-pyridyl)thiazole-5-carboxamide
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
98%

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